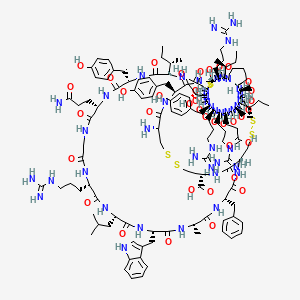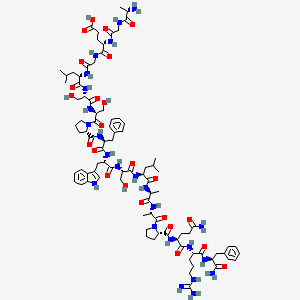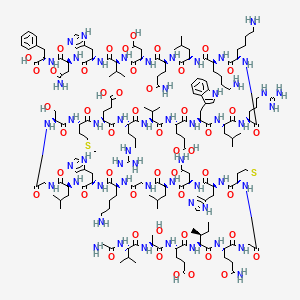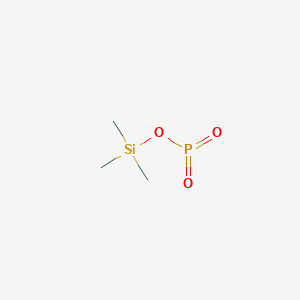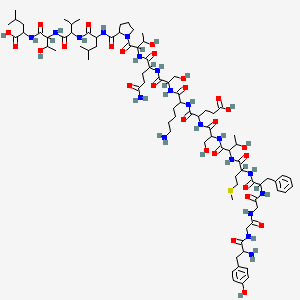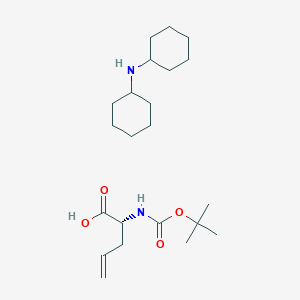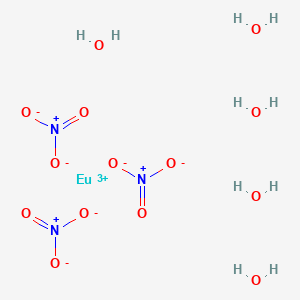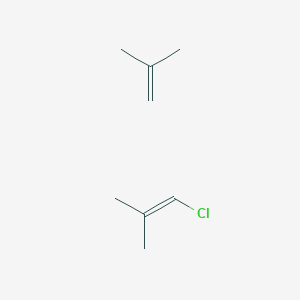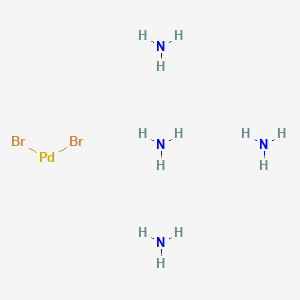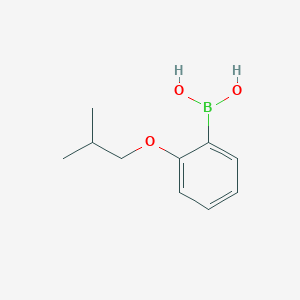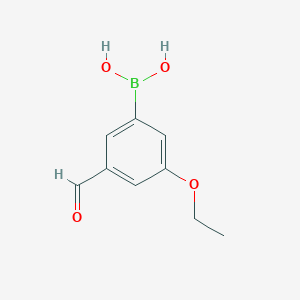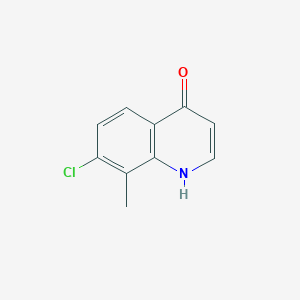
7-Chloro-8-methylquinolin-4-ol
Vue d'ensemble
Description
7-Chloro-8-methylquinolin-4-ol, also known as 7-Chloro-4-hydroxy-8-methylquinoline, is a chemical compound with the formula C₁₀H₈ClNO . It is stored at ambient temperature .
Synthesis Analysis
The synthesis of quinoline and its analogues, including 7-Chloro-8-methylquinolin-4-ol, has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Chloro-8-methylquinolin-4-ol consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C₁₀H₈ClNO .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Chloro-8-methylquinolin-4-ol, have been the focus of numerous studies exploring their syntheses and functionalization for biological and pharmaceutical activities . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Applications De Recherche Scientifique
Antimicrobial Activities
7-Chloro-8-methylquinolin-4-ol and its derivatives exhibit significant antimicrobial properties, making them valuable in the development of new antimicrobial agents. For instance, a study on various 8-hydroxyquinoline derivatives, including those related to 7-Chloro-8-methylquinolin-4-ol, demonstrated their effectiveness against a range of microbial pathogens. The synthesis and characterization of these derivatives have led to insights into their potential as novel antimicrobials with applications in treating infections and as preservatives in food and pharmaceuticals due to their ability to combat foodborne bacteria and other microbial agents (Kim, Lee, Yang, & Lee, 2014).
Corrosion Inhibition
The corrosion inhibition capabilities of 7-Chloro-8-methylquinolin-4-ol derivatives for various metals in acidic environments have been extensively studied. These compounds have shown to form protective layers on metal surfaces, significantly reducing corrosion rates. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces, forming a barrier against corrosive agents. This application is crucial in industries where metal preservation is vital, including in the manufacturing of containers and pipelines for chemical and pharmaceutical products (Douche et al., 2020; Faydy et al., 2020).
Cancer Research
Research into the applications of 7-Chloro-8-methylquinolin-4-ol derivatives in cancer therapy has unveiled their potential in enhancing the effectiveness of existing treatments. These compounds have been shown to sensitize cancer cells to chemotherapy and radiation, potentially overcoming resistance mechanisms. This sensitization allows for lower doses of chemotherapeutic agents to be used, reducing side effects and improving patient outcomes. The mechanism involves the inhibition of cellular pathways critical for cancer cell survival, including autophagy, which is a process that cancer cells exploit to withstand therapeutic stress (Maycotte et al., 2012).
Molecular Switches and Sensors
Innovative research on 7-Chloro-8-methylquinolin-4-ol derivatives has explored their use as molecular switches and sensors. These applications leverage the unique photochemical properties of the compounds, which can undergo structural changes in response to light or changes in pH. This feature is promising for developing technologies in molecular electronics and sensing, where precise control and responsiveness at the molecular level are required. The ability of these compounds to act as bistable switches has implications for memory storage devices and sensors in biomedical applications (Georgiev et al., 2021).
Luminescence and Magnetic Properties
The luminescence and magnetic properties of complexes formed by 7-Chloro-8-methylquinolin-4-ol derivatives have been a subject of interest in materials science. These properties make them suitable for applications in optoelectronics, such as in light-emitting diodes (LEDs) and as contrast agents in magnetic resonance imaging (MRI). Studies on these complexes have shown that they can exhibit single-molecule magnet behavior and have potential uses in magnetic refrigeration and luminescent materials (Wang et al., 2016).
Safety And Hazards
While specific safety and hazard information for 7-Chloro-8-methylquinolin-4-ol is not available in the search results, general safety measures for handling similar compounds include using personal protective equipment, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Orientations Futures
The future directions for research on 7-Chloro-8-methylquinolin-4-ol and similar compounds likely involve further exploration of their synthesis protocols and potential biological and pharmaceutical applications . As quinoline has become an essential heterocyclic compound in industrial and synthetic organic chemistry, there is a need for more eco-friendly synthesis methods and a deeper understanding of their mechanisms of action .
Propriétés
IUPAC Name |
7-chloro-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEXKUDRCXAASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588873 | |
| Record name | 7-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methylquinolin-4-ol | |
CAS RN |
203626-39-5 | |
| Record name | 7-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



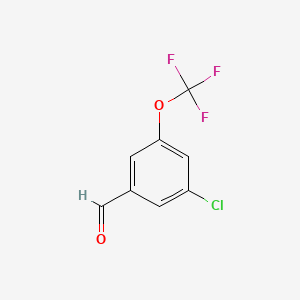
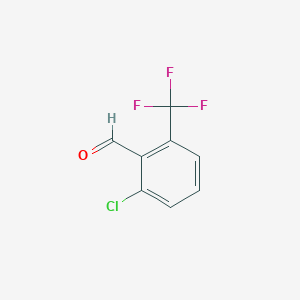
![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)
